Cas no 156777-81-0 (5-Tert-butyl-2-chloropyrimidine)

5-Tert-butyl-2-chloropyrimidine is a halogenated pyrimidine derivative featuring a tert-butyl substituent at the 5-position and a reactive chlorine atom at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances steric and electronic properties, influencing reactivity and selectivity in cross-coupling reactions. The chlorine atom facilitates nucleophilic substitution, enabling further functionalization. Its stability and well-defined reactivity profile make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for research and industrial-scale synthesis, it offers a balance of reactivity and structural utility.
5-Tert-butyl-2-chloropyrimidine structure
156777-81-0 structure
Product name:5-Tert-butyl-2-chloropyrimidine
CAS No:156777-81-0
MF:C8H11ClN2
MW:170.639340639114
MDL:MFCD22837460
CID:2107901

5-Tert-butyl-2-chloropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-tert-butyl-2-chloropyrimidine
    • 5-(tert-butyl)-2-chloropyrimidine
    • OBSLSAJMLLZECF-UHFFFAOYSA-N
    • SY264145
    • Pyrimidine, 2-chloro-5-(1,1-dimethylethyl)-
    • 5-Tert-butyl-2-chloropyrimidine
    • MDL: MFCD22837460
    • Inchi: 1S/C8H11ClN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3
    • InChI Key: OBSLSAJMLLZECF-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C=N1)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 123
  • Topological Polar Surface Area: 25.8

5-Tert-butyl-2-chloropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1002049-5g
5-(tert-butyl)-2-chloropyrimidine
156777-81-0 95%
5g
$2700 2024-07-24
Chemenu
CM337336-1g
5-(tert-Butyl)-2-chloropyrimidine
156777-81-0 95%+
1g
$4050 2021-08-18
eNovation Chemicals LLC
Y1002049-5g
5-(tert-butyl)-2-chloropyrimidine
156777-81-0 95%
5g
$3000 2025-02-20
Chemenu
CM337336-1g
5-(tert-Butyl)-2-chloropyrimidine
156777-81-0 95%+
1g
$2492 2023-02-02
eNovation Chemicals LLC
D920864-0.25g
5-(tert-Butyl)-2-chloropyrimidine
156777-81-0 95%
0.25g
$1265 2024-07-20
eNovation Chemicals LLC
D920864-0.25g
5-(tert-Butyl)-2-chloropyrimidine
156777-81-0 95%
0.25g
$1265 2025-02-22
eNovation Chemicals LLC
Y1002049-5g
5-(tert-butyl)-2-chloropyrimidine
156777-81-0 95%
5g
$3000 2025-02-21

Additional information on 5-Tert-butyl-2-chloropyrimidine

Introduction to 5-Tert-butyl-2-chloropyrimidine (CAS No. 156777-81-0)

5-Tert-butyl-2-chloropyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 156777-81-0, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound, characterized by its pyrimidine core substituted with a tert-butyl group at the 5-position and a chlorine atom at the 2-position, has garnered considerable attention due to its versatile applications in medicinal chemistry. The structural attributes of 5-Tert-butyl-2-chloropyrimidine make it a valuable building block for the development of novel bioactive molecules.

The pyrimidine scaffold is a fundamental motif in many biologically active compounds, including nucleoside analogs, antiviral agents, and anticancer drugs. The introduction of a chlorine atom at the 2-position enhances the electrophilicity of the pyrimidine ring, facilitating further functionalization through nucleophilic substitution reactions. This property is particularly useful in constructing more complex heterocyclic structures, which are often essential for achieving high binding affinity and selectivity in drug design.

The tert-butyl group at the 5-position serves multiple purposes. It not only increases the steric bulk of the molecule but also enhances metabolic stability by protecting reactive sites from unwanted side reactions. Additionally, the tert-butyl group can influence solubility and pharmacokinetic properties, making it a preferred choice in drug optimization strategies. The combination of these structural features makes 5-Tert-butyl-2-chloropyrimidine a compelling candidate for further derivatization and exploration in drug discovery pipelines.

Recent advancements in synthetic methodologies have further highlighted the utility of 5-Tert-butyl-2-chloropyrimidine. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse aryl or heteroaryl groups at various positions of the pyrimidine ring. These transformations have enabled the rapid construction of libraries of pyrimidine derivatives with tailored biological activities.

In addition to its role in pharmaceutical synthesis, 5-Tert-butyl-2-chloropyrimidine has found applications in agrochemical research. Pyrimidine-based compounds are known for their efficacy as herbicides, fungicides, and insecticides. The structural modifications introduced by substituents like chlorine and tert-butyl allow for fine-tuning of biological activity against specific targets, making this compound a valuable asset in developing next-generation crop protection agents.

The growing interest in 5-Tert-butyl-2-chloropyrimidine is also reflected in its use as a starting material for exploring novel therapeutic modalities. For example, researchers have investigated its potential as a precursor for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. By leveraging its reactive sites, chemists have synthesized analogs that exhibit inhibitory effects on various kinases, demonstrating promising preclinical results.

Another area where 5-Tert-butyl-2-chloropyrimidine has made significant contributions is in the development of antiviral agents. Pyrimidine derivatives are known to interfere with viral replication by inhibiting key enzymes such as reverse transcriptase or polymerase. The structural flexibility of 5-Tert-butyl-2-chloropyrimidine allows for the design of molecules that can mimic natural nucleobases or inhibit viral enzymes with high specificity.

The synthesis of 5-Tert-butyl-2-chloropyrimidine itself is an intriguing process that showcases modern organic chemistry techniques. One common approach involves the chlorination of 5-tert-butylpyrimidin-2-amine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These methods provide high yields and regioselectivity, ensuring that the desired product is obtained with minimal byproducts.

In conclusion, 5-Tert-butyl-2-chloropyrimidine (CAS No. 156777-81-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it an indispensable intermediate in drug discovery and crop protection research. As synthetic methodologies continue to evolve, the potential uses of this compound are expected to expand further, solidifying its importance in modern chemical biology.

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